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Compound of Interest

Compound Name: (2-Isocyanoethyl)benzene

Cat. No.: B048291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-Isocyanoethyl)benzene, also known as phenethyl isocyanide, is an aromatic isonitrile that

serves as a versatile reagent in organic synthesis. Its unique electronic and structural

characteristics, particularly the isocyano functional group, make it a valuable building block in

multicomponent reactions, such as the Ugi reaction, for the rapid generation of diverse

molecular scaffolds. This technical guide provides a comprehensive overview of the chemical

properties, structural features, and key applications of (2-Isocyanoethyl)benzene, with a focus

on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure
(2-Isocyanoethyl)benzene is a colorless to light yellow liquid with a characteristic strong odor.

[1][2] Its fundamental chemical and physical properties are summarized in the table below for

easy reference.
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Property Value Source(s)

Molecular Formula C₉H₉N [1][3]

Molecular Weight 131.17 g/mol [4]

CAS Number 59795-89-0 [1]

Appearance Clear light yellow liquid [2]

Boiling Point 52 °C at 2.2503 mmHg [1][3]

Melting Point Not available [5]

Density 0.95 g/cm³ [1][3]

Refractive Index 1.518-1.520 [1][3]

Solubility
Insoluble in water. Soluble in

Chloroform and Ethyl Acetate.
[2][5]

Structural Information:

IUPAC Name: 1-(2-isocyanoethyl)benzene

SMILES: C1=CC=C(C=C1)CC[N+]#[C-]

InChI: InChI=1S/C9H9N/c10-8-7-9-5-3-1-2-4-6-9/h1-6H,7-8H2

Spectroscopic Data
The structural elucidation of (2-Isocyanoethyl)benzene is supported by various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of (2-Isocyanoethyl)benzene would be expected to

show distinct signals corresponding to the aromatic protons and the ethyl chain protons. The

aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The two

methylene groups of the ethyl chain would present as two distinct multiplets, likely triplets,

due to spin-spin coupling with each other. The methylene group adjacent to the benzene ring
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(-CH₂-Ph) would appear at a different chemical shift than the methylene group attached to

the isocyano group (-CH₂-NC).[6]

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the

molecule. The aromatic carbons would resonate in the typical range of δ 125-150 ppm.[7]

The ipso-carbon (the aromatic carbon attached to the ethyl group) would have a distinct

chemical shift. The two methylene carbons of the ethyl chain would also show separate

signals. The carbon of the isocyano group (-N≡C) has a characteristic chemical shift that is

typically in the range of δ 155-165 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of (2-Isocyanoethyl)benzene is characterized by several key absorption

bands that confirm its functional groups. A strong and sharp absorption band is expected in the

region of 2150-2100 cm⁻¹ which is characteristic of the isocyanide (-N≡C) stretching vibration.

[8][9] The presence of the benzene ring is indicated by C-H stretching vibrations above 3000

cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[9][10]

Mass Spectrometry (MS)
The mass spectrum of (2-Isocyanoethyl)benzene will show a molecular ion peak (M⁺) at m/z

= 131, corresponding to its molecular weight. The fragmentation pattern can provide further

structural information. A prominent fragment would be the tropylium ion at m/z = 91, formed by

benzylic cleavage and rearrangement, which is a common feature for compounds containing a

phenethyl group.[11] Another significant fragmentation pathway could involve the loss of the

isocyano group.[12][13]

Synthesis and Reactivity
Synthesis
(2-Isocyanoethyl)benzene is typically synthesized via the dehydration of N-(2-

phenylethyl)formamide.[2] This reaction can be achieved using various dehydrating agents. A

general and sustainable method involves the use of p-toluenesulfonyl chloride in the presence

of a base like sodium hydrogen carbonate.[2]

Experimental Protocol: General Procedure for the Synthesis of Isocyanides from Formamides
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To a solution of the corresponding formamide in a suitable aprotic solvent (e.g.,

dichloromethane), a dehydrating agent (e.g., phosphorus oxychloride, diphosgene, or p-

toluenesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added, typically at a

low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, and the

progress is monitored by techniques such as thin-layer chromatography (TLC). Upon

completion, the reaction is quenched, and the product is isolated and purified using standard

procedures like extraction and column chromatography.

Reactivity and Applications in Drug Development
The isocyano group is a unique functional moiety that imparts specific reactivity to the

molecule. It can act as a nucleophile at the carbon atom and an electrophile at the nitrogen

atom (in its resonance form). This dual reactivity is exploited in various organic transformations.

A significant application of (2-Isocyanoethyl)benzene in the context of drug discovery is its

use in the Ugi four-component reaction (U-4CR).[2] This one-pot reaction allows for the rapid

assembly of complex α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and

an isocyanide.[14][15][16] The high degree of structural diversity that can be achieved through

the Ugi reaction makes it a powerful tool for the generation of compound libraries for high-

throughput screening in drug discovery programs.[17]

Mandatory Visualizations
Ugi Reaction Mechanism
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible

Mumm rearrangement to form the stable bis-amide product.[15]
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Caption: The reaction mechanism of the Ugi four-component condensation.

Drug Discovery Workflow Utilizing the Ugi Reaction
The Ugi reaction is a cornerstone in modern medicinal chemistry for the efficient synthesis of

diverse compound libraries, accelerating the hit-to-lead optimization process.
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Caption: A streamlined drug discovery workflow employing the Ugi reaction.
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Safety and Handling
(2-Isocyanoethyl)benzene is a hazardous substance and should be handled with appropriate

safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with

skin, or if inhaled.[4] It can cause skin and serious eye irritation.[4] Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

at all times when handling this chemical. For detailed safety information, refer to the Safety

Data Sheet (SDS).

Conclusion
(2-Isocyanoethyl)benzene is a valuable and versatile building block in organic synthesis, with

particular relevance to the field of drug discovery. Its ability to participate in multicomponent

reactions like the Ugi reaction allows for the efficient construction of diverse and complex

molecular architectures. A thorough understanding of its chemical properties, structure, and

reactivity is essential for its effective and safe utilization in the laboratory. As the demand for

novel therapeutic agents continues to grow, the strategic application of reagents such as (2-
Isocyanoethyl)benzene will undoubtedly play a crucial role in the advancement of medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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